Orthohydroxyatorvastatin

HMG-CoA Reductase Enzyme Inhibition Statin Pharmacology

Orthohydroxyatorvastatin is the primary active CYP3A4-mediated metabolite of atorvastatin, accounting for the majority of in vivo HMG-CoA reductase inhibition alongside para-hydroxyatorvastatin. It possesses a distinct pharmacokinetic profile (unique Cmax, t½, AUC) and differential transporter kinetics (MRP2 IC50 ~2 µM) versus the parent drug and its para-isomer. Independent quantification requires a pure, well-characterized reference standard for accurate LC-MS/MS bioanalysis. Essential for DDI studies, PBPK modeling, and deconvoluting parent-drug from active-metabolite pharmacology. Procure this certified standard to ensure reliable, reproducible data in your next analytical or in vitro study.

Molecular Formula C33H35FN2O6
Molecular Weight 574.6 g/mol
Cat. No. B1231718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOrthohydroxyatorvastatin
Synonyms2-hydroxy-atorvastatin
2-hydroxyatorvastatin
ortho-hydroxyatorvastatin
Molecular FormulaC33H35FN2O6
Molecular Weight574.6 g/mol
Structural Identifiers
SMILESCC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O
InChIInChI=1S/C33H35FN2O6/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41)
InChIKeyCZBPKFICAYVHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Orthohydroxyatorvastatin: A Primary Active Metabolite of Atorvastatin for Targeted Cholesterol Research and Metabolic Studies


Orthohydroxyatorvastatin (also known as 2-hydroxyatorvastatin, o-hydroxyatorvastatin, or BMS-243887) is a primary pharmacologically active hydroxyl metabolite of the widely prescribed HMG-CoA reductase inhibitor, atorvastatin [1]. It is formed via cytochrome P450 (primarily CYP3A4/5)-mediated ortho-hydroxylation and, along with para-hydroxyatorvastatin, is a major active circulating species contributing significantly to the overall lipid-lowering effect of atorvastatin therapy [2]. As a reference standard and research tool, it is essential for analytical method development, pharmacokinetic studies, and in vitro investigations of statin pharmacology and drug-drug interactions [3].

Why Orthohydroxyatorvastatin Is Not Interchangeable with Atorvastatin or Other Statin Metabolites for Critical Research Applications


While orthohydroxyatorvastatin is an active metabolite, it is not simply a substitute for its parent compound, atorvastatin, or for its structural isomer, para-hydroxyatorvastatin. Generic substitution in research settings fails because each analyte possesses a distinct pharmacokinetic profile—including unique Cmax, half-life, and exposure metrics—and exhibits differential transport and metabolic behavior in vitro [1]. Furthermore, despite being equipotent at the enzymatic target, their relative contributions to total activity are modulated by differential formation rates and clearance pathways, making their independent quantification and study essential for accurate pharmacological modeling and understanding drug-drug interaction risks [2].

Quantitative Evidence Guide: Orthohydroxyatorvastatin Compared to Atorvastatin and Para-hydroxyatorvastatin


Target Enzyme Inhibition Potency of Orthohydroxyatorvastatin vs. Atorvastatin and Para-hydroxyatorvastatin

Orthohydroxyatorvastatin is a potent, equipotent inhibitor of HMG-CoA reductase compared to its parent drug, atorvastatin. The two primary active hydroxyl metabolites, ortho- and para-hydroxyatorvastatin, are reported to be equipotent to atorvastatin [1]. While para-hydroxyatorvastatin has been reported with a lower potency (IC50 ≈ 63.5 nM) in some derivative studies, orthohydroxyatorvastatin maintains high potency comparable to the parent (IC50 ≈ 12.1 nM) [2]. A binding affinity study determined the Kd for orthohydroxyatorvastatin to be 27.4 nM [3].

HMG-CoA Reductase Enzyme Inhibition Statin Pharmacology

Systemic Exposure: Cmax of Orthohydroxyatorvastatin vs. Atorvastatin and Para-hydroxyatorvastatin in an In Vivo Model

Following oral administration of atorvastatin, the resulting systemic exposure to its active metabolites differs significantly. In a single-dose pharmacokinetic study in cockatiels (20 mg/kg PO), the estimated maximum plasma concentration (Cmax) for orthohydroxyatorvastatin (68.8 ng/mL) was approximately half that of the parent drug (152.6 ng/mL) and less than half that of its isomer, para-hydroxyatorvastatin (172.4 ng/mL) [1].

Pharmacokinetics Bioanalysis Cmax In Vivo Study

Hepatic Metabolism: Orthohydroxyatorvastatin Formation Clearance vs. Para-hydroxyatorvastatin

The formation of orthohydroxyatorvastatin from its parent lactone form is a major metabolic pathway. In vitro studies using human liver microsomes demonstrate that the intrinsic clearance (CLint) for the formation of orthohydroxyatorvastatin lactone (923 ± 965 µL·min⁻¹·mg⁻¹) is lower than that for para-hydroxyatorvastatin lactone (2949 ± 3511 µL·min⁻¹·mg⁻¹), indicating a 3.2-fold higher clearance rate for the para-isomer [1].

Drug Metabolism CYP3A4 In Vitro Clearance Hepatocyte Study

Contribution to Total Active HMG-CoA Reductase Inhibitory Activity in Plasma

Orthohydroxyatorvastatin is a major contributor to the overall pharmacodynamic effect of atorvastatin. It is estimated that ortho-hydroxyatorvastatin and para-hydroxyatorvastatin together account for approximately 70% of the total circulating inhibitory activity against HMG-CoA reductase [1].

Pharmacodynamics Total Activity Statin Metabolites AUC

High-Value Research and Industrial Application Scenarios for Orthohydroxyatorvastatin


Analytical Reference Standard for LC-MS/MS Method Development in Pharmacokinetic Studies

Procurement of orthohydroxyatorvastatin is essential as a certified reference standard for the development and validation of LC-MS/MS or HPLC-UV methods intended to quantify atorvastatin and its metabolites in biological matrices. Its distinct chromatographic behavior and mass transition relative to atorvastatin and para-hydroxyatorvastatin necessitate the use of a pure, well-characterized standard to ensure accurate quantification of this specific active metabolite in plasma, serum, or urine [1].

In Vitro Drug-Drug Interaction (DDI) and Metabolism Studies Using Human Hepatocytes or Microsomes

In vitro metabolism and transport studies require pure orthohydroxyatorvastatin to characterize its role as a substrate or inhibitor of drug transporters (e.g., OATP1B1, MRP2) and metabolizing enzymes (e.g., CYP3A4). Given the differential metabolic clearance and transport kinetics compared to the parent drug and its isomer [2], direct testing with the isolated metabolite provides unambiguous data for predicting clinically relevant DDIs and for building robust physiologically based pharmacokinetic (PBPK) models.

In Vitro Pharmacological Studies to Isolate Metabolite-Specific Activity

While equipotent to the parent compound in HMG-CoA reductase inhibition [3], research into potential off-target effects, pleiotropic actions, or differential interactions with specific biological pathways (e.g., MRP2 transport inhibition, where apparent IC50 is 2 µM [4]) requires the use of the pure orthohydroxyatorvastatin compound. This allows for the precise deconvolution of the parent drug's effects from those of its major active metabolite.

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